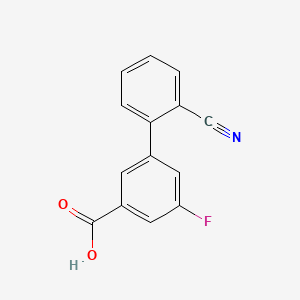

3-(2-Cyanophenyl)-5-fluorobenzoic acid

Description

Properties

IUPAC Name |

3-(2-cyanophenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-12-6-10(5-11(7-12)14(17)18)13-4-2-1-3-9(13)8-16/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODBSTTVOCZOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718362 | |

| Record name | 2'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352317-82-8 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-cyano-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Cyanophenyl 5 Fluorobenzoic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. google.com This process helps in devising a forward synthetic plan.

Disconnection at the Biphenyl (B1667301) Linkage

The most logical retrosynthetic disconnection for 3-(2-Cyanophenyl)-5-fluorobenzoic acid is at the carbon-carbon single bond that forms the biphenyl linkage. This disconnection simplifies the complex biaryl structure into two more manageable aromatic precursors. This strategic bond cleavage is a common approach for biaryl compounds as it allows for the utilization of powerful cross-coupling reactions in the forward synthesis. google.com

Consideration of Fluorinated and Cyano-substituted Precursors

Following the disconnection at the biphenyl linkage, two primary synthetic routes emerge, each involving a different pair of precursor molecules. These precursors are substituted with fluorine and cyano groups, which are key functionalities of the target molecule.

The two potential sets of synthons, and their corresponding commercially available reagent equivalents, are:

Route A: This route involves the coupling of a fluorinated benzoic acid derivative with a cyano-substituted phenylboronic acid.

Precursor 1: 3-Bromo-5-fluorobenzoic acid or a related halide-substituted fluorobenzoic acid.

Precursor 2: (2-Cyanophenyl)boronic acid or its corresponding boronate ester. chemicalbook.com

Route B: Conversely, this route utilizes a cyano-substituted aromatic halide and a fluorinated benzoic acid boronic acid.

Precursor 1: 2-Bromobenzonitrile (B47965) or another halogenated benzonitrile (B105546). ossila.com

Precursor 2: 3-Borono-5-fluorobenzoic acid.

The choice between these routes in a practical setting would depend on factors such as the commercial availability and cost of the precursors, as well as the anticipated reactivity and potential for side reactions during the coupling step. For instance, the synthesis of 3-cyanophenylboronic acid has been noted to require very low temperatures, which could be a disadvantage on an industrial scale. google.com

Palladium-Catalyzed Cross-Coupling Protocols

The formation of the biaryl bond in the synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis due to their efficiency and functional group tolerance. nih.gov

Suzuki-Miyaura Coupling Strategies for Biaryl Construction

Among the various cross-coupling methods, the Suzuki-Miyaura coupling is particularly prominent for its use of organoboron reagents, which are generally stable, less toxic, and environmentally benign compared to other organometallic reagents. google.comlibretexts.org The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orggoogle.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. google.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step is often facilitated by the presence of a base. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. google.com

Optimization of Catalyst Systems and Ligands for Efficient Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For the synthesis of sterically hindered or electronically demanding biaryls, such as this compound, the selection of an appropriate ligand is critical.

Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the efficiency of the catalytic cycle. These ligands can promote both the oxidative addition and reductive elimination steps. Examples of commonly used ligands in Suzuki-Miyaura reactions include:

Triphenylphosphine (PPh₃): A classical and widely used ligand.

Buchwald Ligands: A class of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) that are highly effective for challenging cross-coupling reactions.

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for palladium-catalyzed cross-coupling, offering high stability and activity. nih.gov

The choice of palladium precursor is also important, with common options being palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃).

| Palladium Precursor | Ligand Type | Example Ligands | General Applicability |

|---|---|---|---|

| Pd(OAc)₂ | Triarylphosphine | PPh₃, P(o-tol)₃ | General purpose, effective for many standard couplings. |

| Pd₂(dba)₃ | Dialkylbiaryl Phosphine (Buchwald type) | SPhos, XPhos, RuPhos | Highly effective for sterically hindered and electron-poor substrates. |

| PdCl₂(dppf) | Ferrocenylphosphine | dppf | Good for a wide range of substrates, including heteroaryls. |

| (NHC)PdCl₂ | N-Heterocyclic Carbene (NHC) | IPr, IMes | High thermal stability, good for challenging couplings including those with aryl chlorides. |

Influence of Reaction Conditions on Yield and Selectivity

Beyond the catalyst system, other reaction parameters significantly influence the yield and selectivity of the Suzuki-Miyaura coupling.

Base: The base is crucial for activating the organoboron species in the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can impact the reaction rate and outcome.

Solvent: The choice of solvent is critical and often involves a mixture of an organic solvent and water to facilitate the dissolution of both the organic substrates and the inorganic base. Common organic solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF).

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners. Microwave irradiation has also been used to accelerate these reactions. arkat-usa.org

The optimization of these conditions is often necessary to maximize the yield of the desired product and minimize side reactions, such as homo-coupling of the starting materials.

| Parameter | Common Options | Effect on Reaction |

|---|---|---|

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid for transmetalation; can influence reaction rate and selectivity. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | Affects solubility of reactants and catalyst; can influence reaction kinetics. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents degradation of the palladium catalyst and sensitive reagents. |

Negishi Coupling Approaches Utilizing Organozinc Reagents

The Negishi coupling is a robust palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organozinc compound and an organic halide. This method is prized for its high functional group tolerance and the relatively high reactivity of the organozinc reagent. A plausible Negishi coupling route to synthesize this compound would involve the reaction between a zincated cyanophenyl species and a halogenated fluorobenzoic acid derivative.

Specifically, the synthesis could be envisioned through the coupling of (2-cyanophenyl)zinc halide with methyl 3-bromo-5-fluorobenzoate, followed by saponification of the resulting ester to yield the target carboxylic acid. The organozinc reagent can be prepared from 2-bromobenzonitrile through either direct insertion of zinc or via a halogen-metal exchange. Recent advancements have introduced continuous flow protocols for both the generation of organozinc halides and the subsequent cross-coupling, offering improved control, safety, and scalability. guidechem.comepdf.pub

An efficient Negishi coupling protocol has been developed for preparing 3-aryl-2,2-dimethylpropanoates, showcasing the method's utility in creating key pharmaceutical intermediates that might otherwise require lengthy multi-step syntheses. orgsyn.org

Table 1: Examples of Negishi Coupling Conditions

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Heteroaryl Halides | Ethyl Bromoacetate (as Reformatsky reagent) | Pd(OAc)2/SPhos | THF | Photochemical Flow Reactor | Moderate to High | epdf.pub |

| Aryl Halides | Alkylzinc Halides | Not Specified | Not Specified | Continuous Flow | High | guidechem.com |

| Aryl Halides | Neopentyl-type Zinc Reagent | Pd2(dba)3/XPhos | THF | 65 °C | Good to Excellent | orgsyn.org |

Other Palladium-Mediated Carbon-Carbon Bond Forming Reactions

Beyond the Negishi reaction, the Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed methods for biaryl synthesis. This reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. For the synthesis of this compound, this would involve reacting 2-cyanophenylboronic acid with a 3-halo-5-fluorobenzoic acid derivative, or vice versa. The Suzuki-Miyaura reaction is known for its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.

Catalyst systems for Suzuki-Miyaura couplings are continually being improved, with ferrocenylimine palladium(II) complexes showing promise as effective pre-catalysts. orgsyn.org The choice of ligand is critical, as it influences the efficiency of both the oxidative addition and reductive elimination steps in the catalytic cycle. For instance, bulky, electron-rich phosphine ligands are often employed to enhance the reactivity of less reactive aryl chlorides.

Table 2: Representative Palladium-Mediated Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene | Substituted Phenylboronic Acid | Ferrocenylimine Pd(II) Complex | Na2CO3 | Toluene/H2O | High | orgsyn.org |

Copper-Mediated Coupling Reactions (e.g., Ullmann-Type)

The Ullmann reaction traditionally refers to the copper-promoted homocoupling of aryl halides to form symmetric biaryls. researchgate.net However, the term has expanded to include a broader class of copper-catalyzed cross-coupling reactions, known as Ullmann condensations or Ullmann-type reactions, which can form C-C, C-N, C-O, and C-S bonds. google.com The synthesis of this compound via an Ullmann-type C-C coupling would likely involve the reaction between two different aryl halides, for example, 2-iodobenzonitrile (B177582) and 3-bromo-5-fluorobenzoic acid, in the presence of a copper catalyst at elevated temperatures. google.com

Traditional Ullmann conditions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. google.com However, significant progress has been made in developing more efficient catalytic systems.

Advancements in Copper Catalysis for Aryl-Aryl Bond Formation

Modern advancements in Ullmann-type couplings have focused on developing catalytic systems that operate under milder conditions with lower catalyst loadings. The introduction of ligands, such as diamines, phenanthrolines, and amino acids, has been crucial in improving reaction efficiency and substrate scope. google.com These ligands stabilize the copper catalyst and facilitate the key steps of the catalytic cycle.

Furthermore, novel catalyst formulations, such as copper nanoparticles (CuNPs) and nanocomposites, have been explored. For instance, a nanocatalyst comprising copper chloride anchored on metformin-grafted multi-walled carbon nanotubes has shown high efficiency, stability, and reusability in the synthesis of biphenyl ethers. Such innovations make copper-mediated couplings an increasingly attractive and sustainable alternative to palladium-catalyzed methods for the synthesis of biaryl compounds. A patent for the preparation of 2-amino-5-cyanobenzoic acid derivatives describes the cyanation of a 2-amino-5-bromobenzoic acid derivative using a copper(I) salt, demonstrating the utility of copper in related transformations.

Table 3: Conditions for Ullmann-Type Coupling Reactions

| Coupling Partners | Catalyst System | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Aryl Halide + Aniline | CuI / Phenanthroline | KOH | Not Specified | Goldberg C-N Coupling | google.com |

| Aryl Halide + Phenol | Colloidal CuNPs | Cs2CO3 | 1,4-Dioxane | Nanoparticle Catalysis | |

| Aryl Iodide + Alkylamine | CuI / Ligand | K3PO4 | Toluene | Coupling in Air | researchgate.net |

| 5-Substituted 1,2,3-Triiodobenzenes + Phenols/Thiophenols | CuI | K2CO3 | DMF | Regioselective Synthesis |

Direct Arylation Pathways and C-H Activation Strategies

Direct C-H arylation represents a highly atom- and step-economical approach to constructing biaryl linkages. This strategy avoids the need for pre-functionalization (e.g., halogenation or metallation) of one of the aromatic partners, instead directly coupling an aryl halide with a C-H bond of the other aromatic ring. In the context of synthesizing this compound, a potential pathway would be the palladium-catalyzed direct arylation of 3-fluorobenzoic acid with 2-bromobenzonitrile.

The carboxylic acid group in 3-fluorobenzoic acid can act as a directing group, guiding the C-H activation to the ortho position. However, the electronic properties of the substrates play a crucial role. The fluorine atom is an ortho, para-director, while the cyano group is a meta-director, adding complexity to achieving the desired regioselectivity.

Regioselectivity and Scope of C-H Functionalization

Controlling regioselectivity is a paramount challenge in C-H activation chemistry. The outcome is influenced by a combination of factors, including the directing group, the electronic and steric nature of substituents on both coupling partners, and the choice of catalyst, ligand, and reaction conditions.

For substrates like 3-fluorobenzoic acid, the C-H bond at the C2 position is activated by the directing carboxylate group, but the C-H bond at the C4 position is also electronically activated by the fluorine atom. Similarly, in 2-bromobenzonitrile, the reactivity of the C-H bonds is influenced by both the bromine and cyano substituents. Achieving the desired 3-(2-cyanophenyl) connectivity requires careful optimization to favor C-H activation at the C3 position of the benzonitrile ring relative to the halogenated fluorobenzoic acid. Research into ligand effects and computational modeling is increasingly being used to understand and predict regioselectivity in these complex transformations.

Multi-Step Linear Synthesis Approaches

While cross-coupling reactions offer convergent and efficient routes, multi-step linear synthesis remains a fundamental strategy, particularly for establishing specific substitution patterns. A linear approach to this compound would typically involve the sequential construction and modification of the aromatic rings.

One plausible, albeit lengthy, route could begin with a suitable fluorinated starting material, such as 3-fluoroaniline (B1664137) or 3-fluorotoluene. The synthesis could proceed through a series of classical organic transformations:

Nitration of a fluorinated aromatic ring.

Introduction of a second aromatic ring via a nucleophilic aromatic substitution or a coupling reaction.

Functional group interconversions, such as the reduction of a nitro group to an amine.

A Sandmeyer-type reaction to convert the amino group into a cyano group.

Oxidation of a side chain (e.g., a methyl group) to a carboxylic acid.

For example, a procedure for synthesizing p-fluorobenzoic acid involves the diazotization of ethyl p-aminobenzoate, followed by a Schiemann reaction to introduce the fluorine, and subsequent hydrolysis of the ester. orgsyn.org Similarly, 2-amino-3-fluorobenzoic acid can be prepared in a multi-step sequence starting from 2-fluoroaniline. researchgate.net A patent for a related compound, 3-cyano-2,4-dichloro-5-fluorobenzoic acid, describes its preparation from 3-amino-2,4-dichloro-5-fluorobenzoic acid via diazotization and reaction with a cyanide salt, highlighting the industrial relevance of such linear sequences.

Stepwise Functionalization of Aromatic Precursors

The synthesis of this compound is not a single-step process but rather a carefully orchestrated sequence of reactions involving the preparation of two key precursors. This stepwise functionalization ensures that the desired substituents are correctly positioned on each aromatic ring before the final assembly of the biphenyl structure. The primary precursors required for the Suzuki-Miyaura coupling are an aryl halide and an arylboronic acid. In this specific case, the logical precursors are 3-bromo-5-fluorobenzoic acid and 2-cyanophenylboronic acid.

Synthesis of 3-Bromo-5-fluorobenzoic Acid:

This precursor introduces the fluorine atom and the carboxylic acid group into the final molecule. The synthesis typically starts from a commercially available fluorinated aromatic compound. One common route involves the bromination of 3-fluorobenzoic acid. This electrophilic aromatic substitution reaction positions the bromine atom at one of the meta positions relative to the carboxylic acid group, which is a meta-director, and ortho/para to the fluorine atom, which is an ortho-para director. The directing effects of both substituents guide the incoming bromine to the desired position.

Alternatively, 3-bromo-5-fluorotoluene (B1272607) can be oxidized to yield 3-bromo-5-fluorobenzoic acid. The methyl group is converted to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. This method is advantageous if 3-bromo-5-fluorotoluene is a more readily available starting material. The compound is also commercially available from various suppliers. guidechem.comchemimpex.comchemicalbook.comsigmaaldrich.com

Synthesis of 2-Cyanophenylboronic Acid:

This precursor provides the cyano-substituted phenyl ring. The synthesis of 2-cyanophenylboronic acid can be achieved through several methods. A common approach involves the reaction of 2-bromobenzonitrile with a boronic ester, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This is followed by hydrolysis to yield the boronic acid. google.comgoogle.com Another route involves the ortho-lithiation of benzonitrile followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. google.com This precursor is also commercially available. chemimpex.comsigmaaldrich.com

The following table summarizes the key precursors and their roles in the synthesis:

| Precursor | Structure | Role in Final Compound |

| 3-Bromo-5-fluorobenzoic acid |  | Provides the fluorinated ring with the carboxylic acid functionality. |

| 2-Cyanophenylboronic acid |  | Provides the phenyl ring with the cyano functionality. |

Introduction of Carboxylic Acid and Cyano Functionalities

The carboxylic acid and cyano functionalities are introduced into the final molecule, this compound, through the strategic use of the pre-functionalized precursors in a Suzuki-Miyaura cross-coupling reaction. This reaction elegantly joins the two aromatic rings, each already bearing the desired functional groups.

The general reaction scheme is as follows:

+

+

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield.

Strategies for Fluorine Introduction and Control

The introduction of the fluorine atom is a critical step and is accomplished during the synthesis of the 3-bromo-5-fluorobenzoic acid precursor. The control over the position of the fluorine atom is dictated by the choice of the starting material. Using a starting material where the fluorine is already in the desired position, such as 3-fluoroaniline or 3-fluorotoluene, ensures the correct regiochemistry in the final product.

Direct fluorination of a pre-existing benzoic acid derivative is also a possibility, although it can sometimes lead to mixtures of isomers and may require specialized and hazardous fluorinating agents. Therefore, employing a fluorinated building block is generally the more controlled and preferred strategy for introducing fluorine into complex molecules like this compound.

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of this compound, particularly in the context of the Suzuki-Miyaura coupling, is an area of active research aimed at minimizing the environmental impact of the process. inovatus.esrsc.orggctlc.org

Solvent Selection and Recyclability

The choice of solvent is a key consideration in green chemistry. Traditional Suzuki-Miyaura reactions often employ organic solvents like toluene, dioxane, or dimethylformamide (DMF), which have environmental and health concerns. dntb.gov.ua Research has focused on identifying greener alternatives. For instance, studies have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water can be effective for Suzuki-Miyaura couplings. acs.orgacs.org The use of aqueous media, often with the aid of surfactants to solubilize the reactants, is a particularly attractive green option. rsc.org The recyclability of the solvent is another important factor, with studies showing that proper solvent selection can significantly reduce costs and CO2 emissions associated with solvent waste treatment. rsc.org

The following table provides a summary of green solvent alternatives for Suzuki-Miyaura coupling:

| Solvent | Classification | Rationale for Use |

| Water | Green | Environmentally benign, non-flammable, and readily available. rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable resources, lower toxicity than THF. acs.org |

| Cyclopentyl methyl ether (CPME) | Greener Alternative | High boiling point, low peroxide formation, and good stability. acs.orgacs.org |

| Ethanol/Water mixtures | Green | Renewable solvent, low toxicity. gctlc.org |

Catalyst Reusability

Palladium catalysts are expensive and can be toxic, making their recovery and reuse a critical aspect of a sustainable synthesis. acs.org Significant research has been dedicated to developing reusable palladium catalysts for Suzuki-Miyaura couplings. These often involve immobilizing the palladium catalyst on a solid support, such as a polymer, silica, or magnetic nanoparticles. nih.govmdpi.comrsc.orgresearchgate.net This heterogenization allows for the easy separation of the catalyst from the reaction mixture by simple filtration or magnetic decantation, enabling its reuse in multiple reaction cycles without significant loss of activity. mdpi.comrsc.org The development of such robust and recyclable catalysts not only reduces the cost of the synthesis but also minimizes palladium contamination in the final product and the environment.

The table below highlights different approaches to catalyst reusability:

| Catalyst System | Support Material | Recovery Method | Advantage |

| Polymer-incarcerated palladium | Polymer | Filtration | High activity and can be reused multiple times. nih.gov |

| Palladium on silica | Silica | Filtration | Robust and suitable for continuous flow reactions. rsc.org |

| Palladium on magnetic nanoparticles | Magnetic Nanoparticles | Magnetic Separation | Easy and efficient catalyst recovery. |

| Fluorous-tagged palladium | Fluorous Silica Gel | Fluorous Solid-Phase Extraction | Allows for selective separation of the catalyst. acs.org |

Chemical Reactivity and Derivatization of 3 2 Cyanophenyl 5 Fluorobenzoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for a variety of chemical reactions, including nucleophilic acyl substitution, reduction, and conversion to more reactive acyl derivatives.

The conversion of the carboxylic acid group in 3-(2-Cyanophenyl)-5-fluorobenzoic acid to esters and amides is a fundamental transformation.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible, and to drive it towards the product, water is usually removed as it is formed.

Amidation involves the reaction of the carboxylic acid with an amine. Due to the lower reactivity of amines compared to alcohols in this context, the carboxylic acid is often first activated. This can be done by converting it to a more reactive intermediate, such as an acyl chloride or by using coupling reagents. These reagents facilitate the formation of the amide bond under milder conditions.

Table 1: Esterification and Amidation Reactions

| Reaction | Reagent(s) | Product |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | 3-(2-Cyanophenyl)-5-fluorobenzoate ester |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | N-substituted 3-(2-Cyanophenyl)-5-fluorobenzamide |

The carboxylic acid group can be reduced to form either a primary alcohol or an aldehyde. libretexts.org

The reduction to a primary alcohol requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. libretexts.org This reaction proceeds via the complete reduction of the carbonyl group.

The reduction to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, this transformation requires more specialized and milder reducing agents or a multi-step procedure. One common method involves the conversion of the carboxylic acid to an acyl halide or another derivative that can be selectively reduced to the aldehyde.

Table 2: Reduction of the Carboxylic Acid Moiety

| Target Product | Reagent(s) | General Outcome |

|---|

To increase the reactivity of the carboxylic acid for nucleophilic acyl substitution, it can be converted into an acyl halide or an acid anhydride.

Acyl halides , most commonly acyl chlorides, are synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orglibretexts.orgchemguide.co.uk These are highly reactive intermediates used in the synthesis of esters, amides, and ketones. libretexts.org

Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often at high temperatures. A more common laboratory method involves reacting an acyl halide with a carboxylate salt. Symmetrical anhydrides of this compound could be prepared using these methods.

Table 3: Formation of Acyl Derivatives

| Derivative | Reagent(s) | Key Feature |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive intermediate for substitution reactions. chemguide.co.uk |

| Acid Anhydride | Acyl chloride + Carboxylate, or Dehydrating agent | A reactive acylating agent, less reactive than acyl chlorides. |

Reactions at the Nitrile (Cyano) Group

The nitrile group (C≡N) is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids, or be reduced to primary amines. libretexts.orglibretexts.org The carbon atom in the nitrile group is electrophilic, making it susceptible to nucleophilic attack. libretexts.orglibretexts.orgopenstax.org

The hydrolysis of the nitrile group in this compound can yield either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comlibretexts.org

Partial hydrolysis under controlled conditions, often in the presence of a base or acid, can stop at the amide stage, yielding 3-(2-carbamoylphenyl)-5-fluorobenzoic acid. libretexts.orglumenlearning.com

Complete hydrolysis , typically under more vigorous acidic or basic conditions with prolonged heating, will convert the nitrile group all the way to a carboxylic acid. libretexts.orglibretexts.orgchemistrysteps.com This would result in the formation of 3-(2-carboxyphenyl)-5-fluorobenzoic acid, a diacid. openstax.org The reaction proceeds through an amide intermediate. libretexts.orglibretexts.orglibretexts.org

Table 4: Hydrolysis of the Nitrile Group

| Reaction Condition | Intermediate Product | Final Product (with prolonged reaction) |

|---|---|---|

| Mild acid or base | 3-(2-Carbamoylphenyl)-5-fluorobenzoic acid | 3-(2-Carboxyphenyl)-5-fluorobenzoic acid |

| Strong acid (e.g., H₂SO₄, heat) or Strong base (e.g., NaOH, heat) | Amide | Dicarboxylic acid |

The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is valuable for introducing a basic amino group into the molecule.

Common methods for the reduction of nitriles include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) in a suitable solvent like ether, followed by an aqueous workup. libretexts.orglibretexts.orglibretexts.orgopenstax.orgchemguide.co.uk This method is highly efficient for converting nitriles to primary amines. chemguide.co.uk

Another important method is catalytic hydrogenation . This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel. chemguide.co.ukcommonorganicchemistry.com This method is often preferred in industrial settings due to its scalability and the avoidance of reactive metal hydrides.

Table 5: Reduction of the Nitrile Group

| Reagent(s) | Product |

|---|

Nucleophilic Additions and Cycloadditions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group (C≡N) is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. chemistrysteps.com This reactivity is analogous to that of a carbonyl group. ucalgary.ca

Nucleophilic Additions: The nitrile group readily undergoes nucleophilic addition. The reaction pathway often depends on the strength of the nucleophile used. ucalgary.ca

Strong Nucleophiles: Anionic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi), as well as reducing agents like lithium aluminum hydride (LiAlH₄), add directly to the nitrile carbon. ucalgary.calibretexts.org This initially forms an imine anion, which upon aqueous workup can be hydrolyzed to a ketone or reduced to a primary amine. chemistrysteps.comlibretexts.org

Weak Nucleophiles: Neutral nucleophiles like water and alcohols typically require acid catalysis. ucalgary.calibretexts.org Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack. ucalgary.calibretexts.org Acid-catalyzed hydrolysis of the nitrile group in this compound would proceed through an imidic acid intermediate to form an amide, which can be further hydrolyzed to a carboxylic acid. chemistrysteps.com

Cycloaddition Reactions: Nitriles are valuable substrates in cycloaddition reactions, providing an efficient route to nitrogen-containing heterocyclic compounds. numberanalytics.commdpi.com These reactions are often highly atom-economical.

[3+2] Dipolar Cycloadditions: The nitrile group can react as a dipolarophile with 1,3-dipoles, such as azides and nitrile oxides, to construct five-membered heterocycles. numberanalytics.commdpi.com For instance, the reaction with nitrile imines is a well-documented method for synthesizing substituted pyrazoline or other heterocyclic systems. nih.govmdpi.com The regioselectivity of such cycloadditions is governed by the electronic properties and frontier molecular orbitals of both the nitrile and the dipole. nih.gov

| Reaction Type | Reagent Class | Intermediate | Final Product |

|---|---|---|---|

| Nucleophilic Addition | Strong Nucleophiles (e.g., LiAlH₄, RMgX) | Imine Anion | Primary Amine or Ketone |

| Nucleophilic Addition | Weak Nucleophiles (e.g., H₂O/H⁺) | Imidic Acid | Amide / Carboxylic Acid |

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Nitrile Imines) | - (Concerted or Stepwise) | Five-membered Heterocycle (e.g., Pyrazoline) |

Reactivity of the Fluorine Substituent on the Benzoic Acid Ring

The fluorine atom attached to the benzoic acid ring is the least reactive halogen in many substitution reactions due to the strength of the C-F bond.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. Its success depends heavily on the electronic nature of the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Metal-halogen exchange is a fundamental organometallic reaction used to convert an organic halide into a more reactive organometallic species, typically an organolithium compound. wikipedia.org This is most often achieved using alkyllithium reagents like n-butyllithium (n-BuLi). ias.ac.in The reaction rate follows the trend I > Br > Cl >> F. wikipedia.orgprinceton.edu

Aryl fluorides are generally unreactive in metal-halogen exchange reactions because of the high strength of the carbon-fluorine bond. wikipedia.orgprinceton.edu Therefore, attempting to selectively replace the fluorine atom in this compound with lithium would be challenging and would likely require harsh conditions or specialized catalytic systems. organic-chemistry.org It is more probable that under treatment with a strong organometallic base like n-BuLi, other reactions, such as deprotonation of the acidic carboxylic acid proton, would occur preferentially. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl (B1667301) System

The existing substituents on the biphenyl system dictate the position of any further substitution reactions by directing incoming electrophiles or nucleophiles.

In electrophilic aromatic substitution (EAS), the outcome is determined by the combined directing effects of all substituents on both rings. pearson.compearson.com An incoming electrophile will preferentially attack the ring that is more activated (or less deactivated). pearson.com

Ring A (Fluorobenzoic acid moiety): This ring contains two deactivating groups: the fluorine atom (-F) and the carboxylic acid group (-COOH). The -COOH group is a strong deactivator and a meta-director. libretexts.org The -F atom is also deactivating (due to induction) but is an ortho, para-director (due to resonance). The powerful meta-directing effect of the -COOH group at position 1 and the ortho, para-directing effect of the -F at position 5 create a complex substitution pattern. Substitution would be strongly disfavored on this ring.

Ring B (Cyanophenyl moiety): This ring is attached to Ring A (a phenyl substituent) and contains a nitrile group (-CN). The phenyl group itself is activating and directs ortho and para. pearson.comyoutube.com The -CN group is strongly deactivating and a meta-director. libretexts.org

Considering these competing effects, electrophilic substitution is most likely to occur on Ring B, at the positions ortho or para to the bond connecting to Ring A, and meta to the cyano group. The para position (4'-position) is generally favored due to reduced steric hindrance. youtube.com

| Substituent | Ring | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -COOH (Carboxylic Acid) | A | Strongly Deactivating | Meta |

| -F (Fluoro) | A | Deactivating | Ortho, Para |

| -CN (Cyano) | B | Strongly Deactivating | Meta |

| -C₆H₄COOH (Carboxyphenyl group) | B | Deactivating | Meta |

| -C₆H₄CN (Cyanophenyl group) | A | Deactivating | Meta |

Formation of Complex Molecular Architectures and Scaffolds

The presence of multiple, orthogonally reactive functional groups makes this compound a valuable starting material for synthesizing complex molecules. Biphenyl scaffolds are prevalent in medicinally active compounds and advanced materials. rsc.org

The functional handles on this molecule can be used for various transformations:

The carboxylic acid group can be converted to esters, amides, or acid chlorides, allowing for its incorporation into larger structures like peptides or polymers.

The nitrile group can be transformed into an amine, a carboxylic acid, or a tetrazole ring, each offering a new vector for further derivatization.

The biphenyl core itself can serve as a rigid scaffold. Intramolecular reactions, such as rhodium-catalyzed cyclizations involving the nitrile or other introduced functional groups, can lead to the formation of polycyclic aromatic systems like phenanthrols or other complex fused-ring structures. nih.gov This versatility allows the molecule to act as a foundational component in the construction of elaborate molecular architectures for applications in medicinal chemistry and materials science. rsc.orgresearchgate.net

Utilization as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex molecules from three or more starting materials in a single step. The structure of this compound, possessing both a carboxylic acid and a nitrile group, suggests its potential as a substrate in isocyanide-based MCRs, such as the Ugi or Passerini reactions. In these reactions, the carboxylic acid would serve as the acidic component, while the nitrile could potentially undergo subsequent transformations.

However, a comprehensive review of scientific literature and chemical databases does not yield specific examples of this compound being directly employed as a building block in documented multi-component reactions. While the general principles of MCRs are well-established, the application of this particular substituted biphenyl derivative has not been explicitly detailed in published research. The steric hindrance from the ortho-substituted phenyl ring and the electronic effects of the fluorine atom may influence its reactivity in such transformations, necessitating specific reaction conditions that have yet to be reported.

Synthesis of Heterocyclic Systems Incorporating the Core Structure

The bifunctional nature of this compound makes it a candidate for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. The presence of the ortho-cyano group on one phenyl ring and the carboxylic acid on the other provides a framework for the construction of fused ring systems.

One potential, though not specifically documented, transformation is the acid- or base-catalyzed hydrolysis of the nitrile group to an amide, followed by an intramolecular condensation with the carboxylic acid to form a lactam. Alternatively, under different conditions, the nitrile and carboxylic acid could react to form a variety of heterocyclic structures. For instance, treatment with a strong acid could potentially lead to the formation of a six-membered fused ring system.

A relevant, though not identical, area of research is the synthesis of quinazolinediones from related precursors. For example, tandem palladium-catalyzed reactions of o-halo benzoates with ureas have been shown to produce quinazolinedione products organic-chemistry.org. While this does not directly involve this compound, it illustrates a synthetic strategy for forming related heterocyclic structures that could potentially be adapted.

Despite these possibilities, detailed research findings, including specific reaction conditions, yields, and the characterization of resulting heterocyclic systems derived directly from this compound, remain to be published in the scientific literature.

Advanced Spectroscopic and Structural Elucidation Methodologies for Biphenyl Carboxylic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a compound like 3-(2-Cyanophenyl)-5-fluorobenzoic acid, a suite of one- and two-dimensional NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe the molecule's preferred conformation.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are critical for deciphering the complex spin systems present in the two aromatic rings of this compound. While specific experimental data for this exact molecule is not extensively published, the application of these techniques can be detailed based on well-established principles for analogous biphenyl (B1667301) structures. rsc.orgajgreenchem.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of protons within each aromatic ring. For instance, in the fluorobenzoic acid ring, correlations would be expected between H-4 and H-6, and in the cyanophenyl ring, the adjacent protons would show clear cross-peaks, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of protonated carbon signals by linking the already assigned proton resonances to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful 2D NMR techniques for this molecule. It detects long-range correlations (typically over 2-4 bonds) between protons and carbons. This is crucial for identifying the quaternary (non-protonated) carbons and, most importantly, for establishing the connectivity between the two aromatic rings. Correlations would be expected from the protons on one ring to the quaternary carbons of the biphenyl bond on the other ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps protons that are close in space, irrespective of their bonding network. For a biphenyl derivative, NOESY is essential for conformational analysis. The intensity of NOE cross-peaks between protons on the different aromatic rings provides direct evidence of their spatial proximity, which can be used to determine the torsional (dihedral) angle between the planes of the two rings.

Table 1: Expected 2D NMR Correlations for Structural Elucidation

| Technique | Correlating Nuclei | Information Gained for this compound |

| COSY | ¹H ↔ ¹H | Identifies J-coupled protons within each of the two aromatic rings. |

| HSQC | ¹H ↔ ¹³C (¹J) | Assigns protonated carbons by linking them to their attached protons. |

| HMBC | ¹H ↔ ¹³C (²⁻⁴J) | Assigns quaternary carbons (e.g., C-COOH, C-CN, C-F, biphenyl linkage carbons) and confirms the connection between the two rings. |

| NOESY | ¹H ↔ ¹H (spatial) | Provides information on the through-space proximity of protons on different rings, key for determining the molecular conformation and dihedral angle. |

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable and informative technique. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a high-sensitivity probe. wikipedia.orgnih.gov

The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum is exceptionally sensitive to the electronic environment. Its position would be influenced by the electron-withdrawing effects of the carboxylic acid group and the electronic properties of the cyanophenyl ring. Furthermore, the conformation of the molecule, specifically the dihedral angle between the rings, can affect the fluorine chemical shift. The spectrum would typically show a triplet or doublet of doublets due to coupling with the neighboring ortho (H-6) and meta (H-4) protons. Running both proton-coupled and decoupled ¹⁹F NMR experiments can help in assigning these coupling constants. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making it a precise tool for analysis. nih.gov

Solid-State NMR for Polymorphic Studies and Crystalline Structures

Solid-state NMR (ssNMR) is a powerful method for characterizing materials in the solid phase, providing insights into polymorphism, which is the ability of a compound to exist in more than one crystal form. nih.gov Different polymorphs of this compound would have distinct molecular packing arrangements and intermolecular interactions (such as hydrogen bonding), which can be detected by ssNMR.

¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) is a common ssNMR experiment. It would yield a spectrum where chemically equivalent carbons in different polymorphs give rise to separate signals due to their different crystallographic environments. nih.gov This allows for the identification and quantification of different polymorphic forms in a bulk sample. Furthermore, ssNMR can provide information on molecular conformation and dynamics in the crystalline state, which can be compared with the solution-state conformation determined by solution NMR. Studies on other aromatic compounds have demonstrated the utility of ssNMR in characterizing the structure of compounds in situ. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and studying intermolecular forces, such as the hydrogen bonding that dominates the solid-state structure of carboxylic acids. ajgreenchem.comresearchgate.net

Analysis of Characteristic Stretching Frequencies

The IR and Raman spectra of this compound would be rich with characteristic absorption bands corresponding to its various functional groups.

Carboxylic Acid (–COOH): The most prominent feature is the O–H stretching vibration, which appears as a very broad band in the IR spectrum, typically centered around 3300-2500 cm⁻¹. researchgate.net The C=O stretching vibration gives rise to a strong, sharp band. In the solid state or in concentrated solution, where carboxylic acids typically form hydrogen-bonded dimers, this band appears around 1710-1680 cm⁻¹. ajgreenchem.com

Nitrile (–C≡N): The cyano group has a characteristic C≡N stretching vibration that appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. This band is often well-separated from other vibrations, making it a clear diagnostic marker.

Aromatic Rings: The spectra will also show C-H stretching vibrations above 3000 cm⁻¹, and a series of C=C stretching vibrations in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic rings.

C-F Bond: The C-F stretching vibration typically appears as a strong band in the 1250-1000 cm⁻¹ region of the IR spectrum.

Table 2: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O–H stretch (dimer) | 3300 - 2500 | Very broad, strong |

| Nitrile | C≡N stretch | 2260 - 2220 | Sharp, medium |

| Carboxylic Acid | C=O stretch (dimer) | 1710 - 1680 | Sharp, strong |

| Aromatic Rings | C=C stretch | 1600 - 1450 | Multiple bands, variable |

| C-F Bond | C–F stretch | 1250 - 1000 | Strong |

Hydrogen Bonding Network Analysis

For carboxylic acids like this compound, IR spectroscopy is a primary tool for analyzing the hydrogen bonding network. rsc.org In the solid state, benzoic acid and its derivatives almost invariably exist as centrosymmetric dimers, linked by a pair of strong O-H···O=C hydrogen bonds. researchgate.netnih.gov

This dimerization has two clear effects on the IR spectrum:

The O-H stretching vibration is significantly broadened and shifted to a lower frequency compared to that of a "free" (monomeric) O-H group. rsc.org

The C=O stretching frequency is lowered by about 20-30 cm⁻¹ compared to the monomeric form due to the weakening of the C=O double bond upon its participation in hydrogen bonding.

By performing concentration-dependent IR studies in a non-polar solvent (like CCl₄), it is possible to observe the equilibrium between the dimer and monomer forms. researchgate.net At high concentrations, the dimer bands (broad O-H at ~3000 cm⁻¹, C=O at ~1700 cm⁻¹) dominate. Upon dilution, new bands corresponding to the monomer (sharp, "free" O-H at ~3500 cm⁻¹, C=O at ~1750 cm⁻¹) will appear and grow in intensity, confirming the presence and nature of the hydrogen bonding. The strength of these hydrogen bonds can be further investigated and quantified using theoretical DFT calculations. nih.govcranfield.ac.uk

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry and Crystal Packing

Crystal Engineering and Supramolecular Assembly

The solid-state architecture of this compound is governed by principles of crystal engineering, where non-covalent interactions direct the assembly of molecules into a highly ordered lattice. The carboxylic acid group is a powerful and reliable hydrogen-bonding motif, typically forming robust head-to-tail dimers through O-H···O interactions. acs.org This primary supramolecular synthon is expected to be a dominant feature in the crystal packing of the title compound.

Beyond this primary interaction, the fluorine and cyano substituents play critical roles in modulating the supramolecular assembly. chinesechemsoc.org The fluorine atom can participate in weaker C-H···F hydrogen bonds or halogen bonds, while the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. nih.gov Furthermore, the biphenyl core facilitates π-π stacking interactions, which are sensitive to the relative orientation and electronic nature of the aromatic rings. researchgate.net The interplay between the strong carboxylic acid dimerization, weaker directional interactions involving the cyano and fluoro groups, and dispersive π-π stacking forces dictates the final, complex three-dimensional crystalline network. acs.orgchinesechemsoc.org

Table 1: Representative Crystallographic Data and Supramolecular Interactions for Biphenyl Carboxylic Acids This table presents typical data ranges and interactions observed for analogous compounds, as specific data for this compound is not available.

| Parameter | Expected Value/Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Reflects the symmetry of the unit cell. |

| Space Group | P2₁/c or P-1 | Common for centrosymmetric hydrogen-bonded dimers. |

| Dihedral Angle | 40-70° | Defines the twist between the phenyl rings. |

| Primary Interaction | Carboxylic Acid Dimer (O-H···O) | The most dominant and structure-directing interaction. acs.org |

| Secondary Interactions | C-H···N, C-H···F, C-H···O | Fine-tunes the crystal packing. nih.gov |

| Other Interactions | π-π Stacking | Contributes to the overall lattice energy and stability. researchgate.net |

Polymorphism and Solvatomorphism Investigations

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration for carboxylic acids due to the flexibility in their hydrogen-bonding patterns. rsc.org Different polymorphs of this compound could arise from variations in the dihedral angle or from different arrangements of the supramolecular synthons. These distinct solid forms can exhibit different physical properties, such as melting point and solubility. Investigating polymorphism typically involves crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and evaporation rates) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Solvatomorphism, the incorporation of solvent molecules into the crystal lattice, would also be screened for, as it represents another potential structural variant.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by measuring its mass with very high precision (typically to four or more decimal places). For this compound (C₁₄H₈FNO₂), HRMS would verify its exact mass of 241.0539 g/mol . nih.gov Beyond confirmation of the molecular formula, the fragmentation patterns observed in the mass spectrum provide a detailed fingerprint of the molecule's structure.

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺• or [M+H]⁺) undergoes a series of characteristic fragmentation reactions. For this compound, key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): Formation of the stable acylium ion [M-OH]⁺ at m/z 224. This is a common fragmentation for carboxylic acids. docbrown.info

Loss of a carboxyl group (•COOH): Formation of a biphenyl radical cation [M-COOH]⁺ at m/z 196.

Decarboxylation (loss of CO₂): Following the loss of a proton, the resulting [M-H]⁻ anion can readily lose CO₂.

Fragmentation of the Biphenyl System: The resulting biphenyl fragment ions can undergo further fragmentation, such as the loss of acetylene (B1199291) (C₂H₂), leading to ions like m/z 170. The phenyl cation itself (m/z 77) can fragment to an ion at m/z 51. docbrown.infostackexchange.comechemi.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the isolation and subsequent fragmentation of a specific ion from the initial mass spectrum. nih.govyoutube.com In a typical MS/MS experiment for this compound, the parent ion (e.g., [M+H]⁺ at m/z 242) would be selected in the first mass analyzer. This selected ion is then passed into a collision cell, where it collides with an inert gas (like argon or helium), causing it to fragment. The resulting fragment ions are then analyzed by a second mass analyzer. youtube.com This process, known as collision-induced dissociation (CID), would generate a daughter ion spectrum unique to the parent ion's structure, confirming the connectivity of the atoms. For instance, fragmenting the [M-OH]⁺ ion (m/z 224) would help confirm the presence of the cyano and fluoro groups on the biphenyl acylium structure. researchgate.net

Table 2: Predicted HRMS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | m/z of Fragment | Proposed Structure of Fragment |

| 241.0539 ([M]⁺•) | [M-OH]⁺ | •OH | 224.0502 | 3-(2-Cyanophenyl)-5-fluorobenzoyl cation |

| 241.0539 ([M]⁺•) | [M-COOH]⁺ | •COOH | 196.0557 | 3-Fluoro-2'-cyanobiphenyl radical cation |

| 242.0617 ([M+H]⁺) | [M+H-H₂O]⁺ | H₂O | 224.0502 | 3-(2-Cyanophenyl)-5-fluorobenzoyl cation |

| 196.0557 | [C₁₂H₅F]⁺ | HCN | 169.0397 | Fluorobiphenylene radical cation |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated biphenyl system. The exact position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the aromatic rings.

Investigation of Aromatic Transitions and Substituent Effects

The biphenyl core possesses characteristic electronic absorption bands. The introduction of the carboxylic acid, cyano, and fluoro groups modifies the electronic structure and, consequently, the UV-Vis spectrum.

Cyano Group (CN): As an electron-withdrawing group, the cyano substituent is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl, extending the conjugation.

Fluoro Group (F): Fluorine acts as a weak auxochrome. Its effect is typically modest, often causing small shifts in absorption maxima and influencing the fine vibrational structure of the electronic bands. nih.gov

Carboxylic Acid Group (COOH): This group can also influence the electronic transitions. Furthermore, the absorption spectrum can be sensitive to pH, as deprotonation to the carboxylate (COO⁻) alters the electronic landscape of the molecule.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. Many biphenyl derivatives are fluorescent, and the emission properties of this compound would be strongly influenced by the dihedral angle between the rings and the nature of the substituents. The cyano group can sometimes quench fluorescence, but it can also enhance it or shift the emission wavelength depending on its position and interaction with other functional groups. scispace.com A study of its photophysical properties would involve measuring the fluorescence quantum yield and lifetime, providing insight into the efficiency of the radiative decay process.

Table 3: Expected Spectroscopic Properties in a Common Solvent (e.g., Ethanol) This table outlines the anticipated spectroscopic characteristics based on known substituent effects.

| Spectroscopic Technique | Expected Observation | Information Gained |

| UV-Vis Absorption | λ_max ≈ 280-320 nm | Corresponds to π→π* transitions of the substituted biphenyl system. chinesechemsoc.org |

| Fluorescence Emission | Emission λ > Absorption λ | Stokes shift; information on excited state geometry and relaxation. |

| Solvent Effects | Solvatochromic shifts | Probes the change in dipole moment between the ground and excited states. |

| pH Dependence | Spectral shifts upon deprotonation | Reveals the influence of the carboxylate form on the electronic structure. |

Quenching Studies and Energy Transfer Mechanisms

The photophysical processes of fluorescence quenching and energy transfer are fundamental to understanding the behavior of fluorophores in various environments and their potential applications in sensing and molecular photonics. For a molecule such as this compound, the biphenyl scaffold provides a semi-rigid linker between two distinct aromatic systems: a fluorinated benzoic acid and a cyanophenyl group. While specific experimental studies on the quenching and energy transfer dynamics of this compound are not extensively reported in peer-reviewed literature, its structural characteristics allow for a detailed theoretical exploration of the potential mechanisms at play. The intrinsic fluorescence of the constituent aromatic rings can be modulated by interactions with other molecules (quenchers) or through intramolecular processes.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, which are broadly classified as either dynamic (collisional) or static.

Dynamic (Collisional) Quenching

Dynamic quenching occurs when the excited fluorophore collides with another molecule in solution, the quencher, which results in the fluorophore returning to its ground state without the emission of a photon. This process is described by the Stern-Volmer equation:

F0/F = 1 + KSV[Q] = 1 + kqτ0[Q]

where F0 and F are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, kq is the bimolecular quenching constant, τ0 is the lifetime of the fluorophore in the absence of the quencher, and KSV is the Stern-Volmer quenching constant.

For this compound, potential quenchers could include molecular oxygen, heavy atoms (like iodide ions), or electron-rich/electron-poor aromatic compounds. A study involving a quencher, for instance, aniline, would likely yield a linear Stern-Volmer plot if the quenching is purely collisional. The data might resemble the following illustrative example.

Illustrative Stern-Volmer Analysis for Dynamic Quenching

| Aniline Concentration (M) | Fluorescence Intensity (a.u.) | F₀/F |

|---|---|---|

| 0.00 | 98.5 | 1.00 |

| 0.01 | 75.8 | 1.30 |

| 0.02 | 61.6 | 1.60 |

| 0.03 | 51.8 | 1.90 |

| 0.04 | 44.8 | 2.20 |

From such a plot, the KSV could be determined from the slope. For many aromatic fluorophores, KSV values are often in the range of 102 to 103 M-1.

Static Quenching

Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This reduces the concentration of fluorophores available for excitation. While the Stern-Volmer equation can also describe this process, static quenching, unlike dynamic quenching, does not affect the excited-state lifetime of the uncomplexed fluorophore. Temperature-dependent fluorescence measurements can distinguish between the two; dynamic quenching rates increase with temperature, whereas the stability of the ground-state complex in static quenching typically decreases.

Energy Transfer Mechanisms

Energy transfer processes involve the transfer of excitation energy from a donor chromophore to an acceptor chromophore. In this compound, one of the aromatic rings could potentially act as a donor and the other as an acceptor, or the entire molecule could act as a donor to an external acceptor molecule. The two primary mechanisms for energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer mechanism based on dipole-dipole coupling between the donor and acceptor. rsc.org Its efficiency (E) is highly dependent on the distance (r) between the donor and acceptor, varying as 1/r6. rsc.org This makes FRET a "spectroscopic ruler" for measuring distances on the 1-10 nm scale. wikipedia.org Key requirements for FRET include:

Spectral overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum. rsc.org

Close proximity of the donor and acceptor (typically 1-10 nm). wikipedia.org

Favorable relative orientation of the donor and acceptor transition dipoles. rsc.org

The biphenyl linkage in this compound provides a semi-rigid spacer that could facilitate intramolecular FRET if the spectral properties of the two rings are suitable. For example, studies on other biphenyl systems have demonstrated efficient energy transfer across the rigid spacer. rsc.org The cyanophenylalanine moiety is known to be a useful fluorescent reporter, and its pairing with other chromophores can enable distance measurements via FRET. rsc.org

Dexter Energy Transfer

Dexter, or electron exchange, energy transfer is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap. chemrxiv.orgnih.gov It involves a simultaneous exchange of electrons between the two molecules. acs.org Unlike FRET, the efficiency of Dexter transfer decays exponentially with distance, making it effective only at very short separations (typically < 1 nm). nih.govacs.org While FRET can occur between singlet excited states, Dexter transfer can facilitate both singlet-singlet and triplet-triplet energy transfer. acs.org Given the close proximity of the two aromatic rings in this compound, Dexter transfer could be a viable quenching or energy transfer pathway, particularly if direct orbital overlap is possible.

The following table provides a comparative summary of the key features of FRET and Dexter energy transfer mechanisms, which are central to understanding the potential photophysical dynamics within biphenyl carboxylic acids.

Comparison of FRET and Dexter Energy Transfer Mechanisms

| Feature | Förster Resonance Energy Transfer (FRET) | Dexter Energy Transfer |

|---|---|---|

| Mechanism | Non-radiative dipole-dipole coupling rsc.org | Electron exchange chemrxiv.orgacs.org |

| Distance Dependence | Proportional to 1/r⁶ rsc.org | Exponential decay acs.org |

| Effective Range | 1-10 nm wikipedia.org | < 1 nm nih.gov |

| Spectral Overlap | Required between donor emission and acceptor absorption rsc.org | Required acs.org |

| Orbital Overlap | Not required | Required chemrxiv.org |

| Spin State | Typically Singlet-Singlet | Singlet-Singlet and Triplet-Triplet possible acs.org |

Computational Analysis of this compound Remains a Niche Area of Research

Therefore, a detailed article structured around its Frontier Molecular Orbital (FMO) analysis, electrostatic potential mapping, predicted spectroscopic parameters, rotational energy barriers, and intramolecular interactions cannot be constructed at this time due to the lack of specific research data. The scientific community has yet to publish in-depth computational studies that would provide the necessary quantitative and qualitative information to populate such an analysis. Further experimental and theoretical research is required to elucidate the specific computational and chemical characteristics of this particular compound.

In-depth Computational Analysis of this compound: A Search for Existing Research

A comprehensive search for specific computational chemistry and theoretical investigation studies on the compound This compound was conducted to fulfill the detailed article outline provided. The investigation aimed to uncover research pertaining to its molecular dynamics, reaction mechanisms, and quantitative structure-property relationships.

Despite a thorough search of scientific literature and chemical databases, specific studies detailing the molecular dynamics (MD) simulations, transition state calculations for its synthesis, or quantitative structure-property relationship (QSPR) analyses for this compound could not be located. The available information discusses these computational techniques in the context of other, often structurally related, molecules but does not provide the specific data required to construct the requested detailed analysis for this particular compound.

Therefore, it is not possible to provide an article with the requested in-depth, scientifically accurate data, research findings, and interactive data tables for each specified subsection. Generating such content would require access to proprietary research data or the performance of novel computational studies, which falls outside the scope of this request. The principles of scientific accuracy and adherence to publicly available data prevent the fabrication of theoretical findings.

While general principles of computational chemistry could be discussed, this would not adhere to the strict instruction to focus solely on This compound and the provided outline. Below is a list of the compounds that would have been central to the requested article.

Computational Chemistry and Theoretical Investigations of Substituted Biphenyls

Quantitative Structure-Property Relationship (QSPR) Studies

Correlation of Calculated Descriptors with Observable Chemical Properties

Detailed research findings on analogous compounds have demonstrated strong correlations between calculated descriptors and observable properties. For instance, the acid dissociation constant (pKa), a critical determinant of a carboxylic acid's behavior in solution, has been successfully predicted for a range of fluorinated carboxylic acids using computational models like the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) theory nih.gov. These studies have shown that the position and number of fluorine substituents have a significant impact on the acidity of the molecule nih.gov. The electron-withdrawing nature of the fluorine atom is known to stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa value). In the case of 3-(2-Cyanophenyl)-5-fluorobenzoic acid, the presence of the fluorine atom at the 5-position is expected to enhance its acidity compared to the unsubstituted biphenyl (B1667301) carboxylic acid.

Furthermore, frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental descriptors that correlate with a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. Computational studies on fluorinated compounds have shown that the inclusion of fluorine atoms can enhance chemical stability emerginginvestigators.org. For this compound, both the cyano and fluoro groups, being electron-withdrawing, are expected to lower the energies of both the HOMO and LUMO. The precise effect on the HOMO-LUMO gap would depend on the interplay of their electronic influences on the biphenyl system.

The electrostatic potential surface is another valuable calculated descriptor that provides a visual representation of the charge distribution within a molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions and chemical reactivity. In a molecule like this compound, the electronegative oxygen, nitrogen, and fluorine atoms would create regions of negative electrostatic potential, while the hydrogen atoms of the carboxylic acid and the aromatic rings would exhibit positive potential. These features are critical in predicting how the molecule will interact with other molecules and its environment.

While direct experimental or computational data for this compound is not available, we can construct a hypothetical data table illustrating the types of correlations that are typically observed for such compounds. The values presented are illustrative and based on trends observed in related substituted biphenyls and fluorinated aromatic carboxylic acids.

Table 1: Hypothetical Calculated Descriptors and Their Correlated Observable Properties for this compound

| Calculated Descriptor | Predicted Value (Illustrative) | Correlated Observable Chemical Property | Expected Trend/Observation |

| pKa | ~3.5 | Acidity in aqueous solution | The presence of electron-withdrawing fluoro and cyano groups is expected to increase the acidity compared to benzoic acid (pKa ≈ 4.2) and biphenyl-3-carboxylic acid. |

| HOMO Energy | -7.0 eV | Ionization Potential | The electron-withdrawing substituents would lead to a relatively high ionization potential, indicating greater difficulty in removing an electron. |

| LUMO Energy | -2.5 eV | Electron Affinity | The electron-withdrawing nature of the substituents would result in a higher electron affinity, suggesting a greater propensity to accept an electron. |

| HOMO-LUMO Gap | 4.5 eV | Chemical Stability / UV-Vis Absorption | A relatively large energy gap suggests high chemical stability. The electronic transitions would likely occur in the UV region of the electromagnetic spectrum. |

| Dipole Moment | ~4.5 D | Polarity and Solubility | The asymmetrical substitution with polar cyano and fluoro groups, along with the carboxylic acid, would result in a significant molecular dipole moment, influencing its solubility in polar solvents. |

It is important to emphasize that the values in Table 1 are hypothetical and serve to illustrate the principles of correlating computational descriptors with chemical properties. Rigorous computational studies, such as those employing Density Functional Theory (DFT), would be required to obtain accurate theoretical data for this compound. Such studies would enable a more precise prediction of its chemical behavior and guide future experimental investigations. The influence of specific isomers and conformations on these properties would also be a critical aspect of a detailed computational analysis. For example, studies on 4-cyano-4'-biphenylcarboxylic acid have shown its significant impact on the orientational ordering of liquid crystals, highlighting the importance of the specific substitution pattern on macroscopic properties nih.gov.

Potential Applications in Non Biological/non Clinical Fields

Precursor to Functional Organic Materials

The rigid biphenyl (B1667301) structure, combined with reactive and polar functional groups, positions 3-(2-cyanophenyl)-5-fluorobenzoic acid as a candidate for creating specialized organic materials.

Monomer for Polymer Synthesis and Advanced Composites

In principle, the carboxylic acid group allows this molecule to be used as a monomer in the synthesis of polymers like polyesters or polyamides. The incorporation of the fluorinated cyanobiphenyl unit into a polymer backbone could enhance thermal stability, chemical resistance, and introduce a high dipole moment, which is beneficial for creating materials with specific dielectric properties for advanced composites.

Building Block for Liquid Crystals or Optoelectronic Devices

Molecules containing a cyanobiphenyl core are foundational to many liquid crystal displays (LCDs). The cyano group provides a strong dipole moment necessary for alignment in an electric field, while the rigid biphenyl core promotes the formation of liquid crystalline phases. The fluorine atom can be used to tune the material's dielectric anisotropy and viscosity. Therefore, this compound could serve as a precursor to new liquid crystalline materials or as a dopant to modify the properties of existing liquid crystal mixtures. Its structure is also suggestive of potential use in organic light-emitting diodes (OLEDs) or other optoelectronic devices where molecular dipoles and charge-transporting capabilities are important.

Components in Metal-Organic Frameworks (MOFs)